molecular formula C14H14Cl2N2 B1455427 [(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1304390-10-0

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No. B1455427
CAS RN: 1304390-10-0
M. Wt: 281.2 g/mol
InChI Key: BIGHARZXRMFHIB-UHFFFAOYSA-N
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Description

The compound (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a chemical compound with the IUPAC name N-[(2,4-dichlorophenyl)(3-pyridinyl)methyl]-N-ethylamine. It has a molecular weight of 281.18 and its molecular formula is C14H14Cl2N2 . The compound is stored at room temperature and it is in the form of oil .


Molecular Structure Analysis

The molecular structure of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can be represented by the InChI code 1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is an oil at room temperature . It has a molecular weight of 281.18 . More detailed physical and chemical properties are not available in the literature I found.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

This compound is a part of the pyrrolidine class, which is known for its versatility in drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is commonly used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The presence of the dichlorophenyl and pyridinyl groups in (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine may enhance its binding affinity to biological targets, potentially leading to the development of new therapeutic agents.

Advanced Material Development

Compounds similar to (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine have shown potential in the creation of advanced materials. Their ability to undergo protonation/deprotonation and complexation with metals can be exploited to develop materials with desired electrochemical and biological properties.

Pharmacokinetics: ADME/Tox Studies

The introduction of heteroatomic fragments like those in (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is crucial for modifying physicochemical parameters to obtain favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates .

Stereochemistry: Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in the compound provides an opportunity to explore enantioselective synthesis. The spatial orientation of substituents can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGHARZXRMFHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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